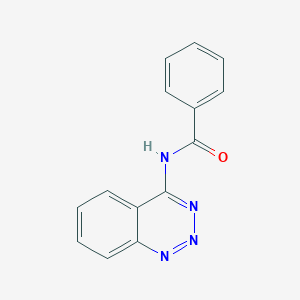![molecular formula C20H23NO B12932940 rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12932940.png)
rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available starting materials. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
the principles of flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods, could potentially be applied to its large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products
The major products formed from these reactions vary widely depending on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding or enzyme inhibition. Further research is needed to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-azabicyclo[2.2.1]heptanes: These compounds share a similar bicyclic structure but differ in their functional groups and overall reactivity.
Benzhydryloxy derivatives: Compounds with similar benzhydryloxy groups but different core structures.
Uniqueness
rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane is unique due to its specific stereochemistry and the presence of both benzhydryloxy and azabicyclic moieties. This combination of features makes it particularly interesting for various applications in research and industry.
Eigenschaften
Molekularformel |
C20H23NO |
|---|---|
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
(1R,5S)-3-benzhydryloxy-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C20H23NO/c1-3-7-15(8-4-1)20(16-9-5-2-6-10-16)22-19-13-17-11-12-18(14-19)21-17/h1-10,17-21H,11-14H2/t17-,18+,19? |
InChI-Schlüssel |
COZMFOURMKXNSW-DFNIBXOVSA-N |
Isomerische SMILES |
C1C[C@H]2CC(C[C@@H]1N2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CC2CC(CC1N2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


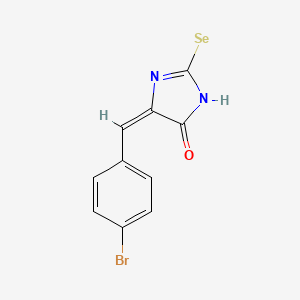
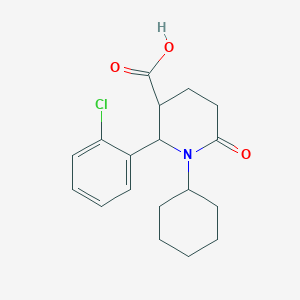
![9H-Purine-9-propanamide, 6-amino-N-[2-(1H-indol-3-yl)ethyl]-](/img/structure/B12932860.png)

![N-(2-(2-(2-(2-Bromoethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12932867.png)
![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide](/img/structure/B12932874.png)

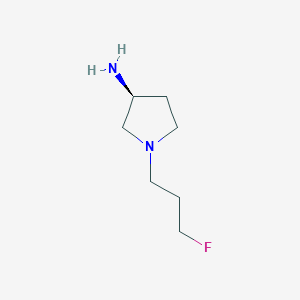
![{[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12932900.png)


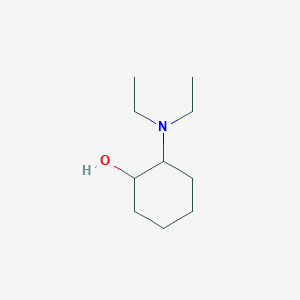
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12932933.png)
